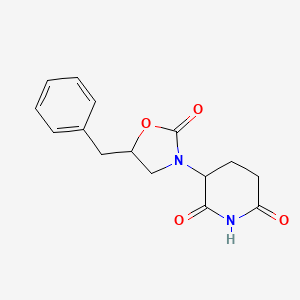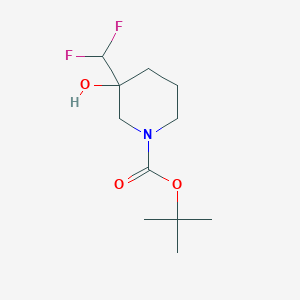
3-(5-Benzyl-2-oxooxazolidin-3-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both an oxazolidinone and a piperidine-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely employed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as bacterial ribosomes, which can inhibit protein synthesis. The oxazolidinone ring is known to bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic that also targets bacterial ribosomes.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
3-(5-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione is unique due to its combined oxazolidinone and piperidine-dione structure, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
3-(5-benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O4/c18-13-7-6-12(14(19)16-13)17-9-11(21-15(17)20)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,19) |
Clé InChI |
BEHJRJNTYMVZBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC(OC2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)




![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)



